2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a morpholino substituent at position 4 and a methylthio group at position 4. The 4-chlorophenylacetamide moiety is linked via an ethyl chain to the pyrazolo-pyrimidine scaffold. Such structural features are common in kinase inhibitors and anticancer agents due to their ability to modulate ATP-binding pockets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-30-20-24-18(26-8-10-29-11-9-26)16-13-23-27(19(16)25-20)7-6-22-17(28)12-14-2-4-15(21)5-3-14/h2-5,13H,6-12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQURFXBRVQULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)Cl)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , with CAS number 946282-89-9 , is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 447.0 g/mol
- Chemical Structure : The compound features a complex structure that includes a chlorophenyl group and a morpholino moiety, which are known to influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study involving various pyrazolo[3,4-d]pyrimidine derivatives showed significant cytotoxic effects against multiple cancer cell lines. The mechanism of action is often attributed to the inhibition of specific protein kinases involved in cancer cell proliferation and survival pathways .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Dihydrofolate Reductase : Compounds with similar structures have shown inhibition of this enzyme, which is crucial in cancer therapy as it affects nucleotide synthesis .
Case Studies and Experimental Data
- Antioxidant Activity : Several studies reported that pyrazolo[3,4-d]pyrimidine derivatives possess significant antioxidant properties. This activity is measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the ability to scavenge free radicals correlates with potential therapeutic applications .
- Antimicrobial Properties : Some derivatives have demonstrated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating infections .
- Binding Affinity Studies : Molecular docking studies have been conducted to assess the binding interactions of this compound with target enzymes and proteins. These studies provide insights into the pharmacokinetic properties and help predict the efficacy of the compound in biological systems .
Comparative Analysis of Similar Compounds
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine Core
-
C3 Modification : Reacts with aryl halides via Buchwald–Hartwig amination to introduce substituted phenyl groups (e.g., 4-chlorophenyl) .
-
C6 Methylthio Group :
Acetamide Side Chain
-
Amide Hydrolysis : Resistant to basic conditions (NaOH, H₂O/THF) but cleaved by strong acids (HCl, reflux) to yield 2-(4-chlorophenyl)acetic acid .
-
Ethylene Linker : Susceptible to oxidation with KMnO₄ (aq. acetone) forming a ketone intermediate .
Cross-Coupling Reactions
The methylthio group enables transition-metal-catalyzed transformations:
Stability and Degradation
-
Photostability : Degrades under UV light (λ = 254 nm) via C–S bond cleavage; half-life = 48 hr.
-
Thermal Stability : Stable ≤150°C (TGA data); decomposition initiates at 210°C .
-
Hydrolytic Stability : pH-dependent hydrolysis (t₁/₂ = 14 days at pH 7.4; 6 hr at pH 1.2) .
Biological Activity-Linked Modifications
-
Morpholino Group Replacement : Substitution with piperazine or thiomorpholine alters kinase selectivity (HER2 IC₅₀ shifts from 12 nM to 8 nM) .
-
4-Chlorophenyl Optimization : Fluorination at the meta position improves cellular permeability (logP = 2.1 → 1.8) .
Thioether vs. Sulfone Derivatives
| Property | Methylthio Derivative | Sulfone Derivative |
|---|---|---|
| Solubility (H₂O) | 0.12 mg/mL | 0.03 mg/mL |
| HER2 Inhibition | IC₅₀ = 12 nM | IC₅₀ = 8 nM |
| Metabolic Stability | t₁/₂ = 45 min | t₁/₂ = 90 min |
Amide vs. Ester Analogs
| Analog Type | Synthetic Route | Bioactivity (IC₅₀) |
|---|---|---|
| Acetamide (target) | EDC/HOBt coupling | 12 nM (HER2) |
| Ethyl ester | Fischer esterification | >1 µM (HER2) |
Key Research Findings
-
Kinase Selectivity : The compound exhibits >100-fold selectivity for HER2 over EGFR, attributed to the morpholino group’s steric effects .
-
Prodrug Potential : Acetamide hydrolysis in vivo releases 2-(4-chlorophenyl)acetic acid, a COX-2 inhibitor synergist .
-
Solid-Phase Synthesis : Immobilized on Wang resin for parallel synthesis of 48 analogs, yielding 15 with sub-50 nM HER2 activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Functional Group Impact on Bioactivity
- Morpholino Substituent: Present in the target compound and analogs (e.g., 118d, 123), morpholino groups enhance solubility and mimic the ribose moiety of ATP, improving kinase-binding affinity .
- Chlorophenyl Moieties : The 4-chlorophenyl group in the target compound and analogs (e.g., 4g, 13) contributes to π-π stacking interactions in hydrophobic enzyme pockets, a feature critical for antimalarial and anticancer activity .
Q & A
What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide?
Basic
The synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidine core with substituted acetamide derivatives. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions in aprotic solvents like acetone or DMF. Base catalysts such as potassium carbonate are used to facilitate nucleophilic substitution at the ethyl linker . Purification often involves column chromatography or crystallization from ethanol.
How can reaction conditions be optimized for improved yield and selectivity in the synthesis of this compound?
Advanced
Statistical Design of Experiments (DoE) is recommended to systematically evaluate variables like solvent polarity, temperature, and catalyst loading. For instance, fractional factorial designs can identify critical parameters (e.g., reaction time, base stoichiometry) affecting yield. Central Composite Designs (CCD) may further optimize conditions. Computational tools, such as quantum chemical calculations, can predict reactivity trends and guide experimental parameter selection (e.g., solvent effects on transition states) .
What analytical techniques are most effective for structural elucidation and purity assessment?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming substituent positions on the pyrazolo-pyrimidine core. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogous pyrimidinone derivatives . Purity is assessed via HPLC with UV/Vis or MS detection.
How can conflicting crystallographic data on analogous compounds be resolved to confirm the target structure?
Advanced
When crystallographic data conflicts (e.g., bond angles or torsion discrepancies), density functional theory (DFT) calculations can model the compound’s lowest-energy conformation and compare it with experimental data. Rietveld refinement for powder XRD or synchrotron-based single-crystal analysis improves resolution. For example, Acta Crystallographica reports highlight the use of hydrogen-bonding networks to validate structural assignments in pyrimidinones .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic
Cell viability assays (MTT or resazurin-based) in cancer cell lines assess antiproliferative activity. Kinase inhibition profiles (e.g., PI3K/mTOR pathways) are determined using fluorescence polarization or ATP-coupled assays. Metabolic stability is evaluated via liver microsomal assays (e.g., CYP450 isoforms). Reference compounds with known mechanisms (e.g., morpholino-pyrimidine analogs) should be included for benchmarking .
How can structure-activity relationship (SAR) studies address contradictory activity data in analogs?
Advanced
Contradictions in SAR (e.g., varying substituent effects on potency) require systematic variation of functional groups. For example, replacing the methylthio group with sulfone or phosphonate moieties (via oxidation or substitution) can clarify its role in target binding. Molecular dynamics simulations and free-energy perturbation (FEP) calculations quantify binding affinity changes, while isothermal titration calorimetry (ITC) validates interactions .
What methodologies identify the pharmacophoric moieties responsible for observed biological activity?
Basic
Pharmacophore mapping using software like Schrödinger’s Phase or MOE identifies critical features (e.g., hydrogen bond acceptors in the morpholino ring). Fragment-based deconstruction (e.g., removing the 4-chlorophenyl group) tests contributions to activity. Competitive binding assays with truncated analogs (e.g., pyrimidine core alone) isolate active regions .
How can computational modeling predict off-target interactions or toxicity risks?
Advanced
Machine learning models (e.g., DeepChem) trained on ToxCast datasets predict hepatotoxicity or cardiotoxicity. Molecular docking against the PDB’s off-target library (e.g., hERG channels) flags risks. ADMET predictors (ADMETlab 2.0) estimate permeability and metabolic pathways. In silico mutagenesis studies (Rosetta) assess binding site specificity .
What strategies improve reproducibility in multi-step synthesis protocols?
Advanced
Automated reaction monitoring (e.g., inline FTIR or PAT tools) ensures consistency in intermediate steps. Quality-by-Design (QbD) principles define critical quality attributes (CQAs) for intermediates, such as enantiomeric purity. Reaction calorimetry identifies exothermic risks during scale-up. Batch records should detail solvent drying methods and catalyst activation steps to mitigate variability .
How should researchers handle contradictory biological activity data across different experimental models?
Advanced
Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Meta-analysis of dose-response curves identifies outliers. Cell-line authentication (STR profiling) and standardized culture conditions (e.g., hypoxia vs. normoxia) reduce model-specific variability. Publicly share raw data via platforms like ChEMBL to enable third-party verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
